Cas no 869079-34-5 (6-chloro-7'-ethoxy-2H,2'H-3,4'-bichromene-2,2'-dione)

6-chloro-7'-ethoxy-2H,2'H-3,4'-bichromene-2,2'-dione is a synthetic compound with significant applications in organic synthesis. It exhibits excellent stability and high purity, making it a reliable choice for researchers in the field of chromene chemistry. The compound's unique structure and properties enable its use in the synthesis of various complex molecules, offering versatility and efficiency in chemical reactions.
6-chloro-7'-ethoxy-2H,2'H-3,4'-bichromene-2,2'-dione structure
869079-34-5 structure
商品名:6-chloro-7'-ethoxy-2H,2'H-3,4'-bichromene-2,2'-dione
CAS番号:869079-34-5
MF:C20H13ClO5
メガワット:368.767225027084
CID:6153693
PubChem ID:7198225

6-chloro-7'-ethoxy-2H,2'H-3,4'-bichromene-2,2'-dione 化学的及び物理的性質

名前と識別子

    • 6-chloro-7'-ethoxy-2H,2'H-3,4'-bichromene-2,2'-dione
    • 869079-34-5
    • SR-01000909386
    • 6-chloro-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
    • 6-chloro-3-(7-ethoxy-2-oxochromen-4-yl)chromen-2-one
    • F1861-0185
    • SR-01000909386-1
    • 4-(6-chloro-2-oxochromen-3-yl)-7-ethoxychromen-2-one
    • AKOS002229121
    • インチ: 1S/C20H13ClO5/c1-2-24-13-4-5-14-15(10-19(22)25-18(14)9-13)16-8-11-7-12(21)3-6-17(11)26-20(16)23/h3-10H,2H2,1H3
    • InChIKey: FRTWYMWVCMXDAB-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2=C(C=1)C=C(C(=O)O2)C1=CC(=O)OC2C=C(C=CC1=2)OCC

計算された属性

  • せいみつぶんしりょう: 368.0451512g/mol
  • どういたいしつりょう: 368.0451512g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 655
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

6-chloro-7'-ethoxy-2H,2'H-3,4'-bichromene-2,2'-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1861-0185-5mg
6-chloro-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
869079-34-5 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1861-0185-10μmol
6-chloro-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
869079-34-5 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1861-0185-10mg
6-chloro-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
869079-34-5 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1861-0185-20mg
6-chloro-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
869079-34-5 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1861-0185-1mg
6-chloro-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
869079-34-5 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1861-0185-4mg
6-chloro-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
869079-34-5 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1861-0185-25mg
6-chloro-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
869079-34-5 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1861-0185-40mg
6-chloro-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
869079-34-5 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1861-0185-2μmol
6-chloro-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
869079-34-5 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1861-0185-20μmol
6-chloro-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
869079-34-5 90%+
20μl
$79.0 2023-05-17

6-chloro-7'-ethoxy-2H,2'H-3,4'-bichromene-2,2'-dione 関連文献

6-chloro-7'-ethoxy-2H,2'H-3,4'-bichromene-2,2'-dioneに関する追加情報

Introduction to 6-chloro-7'-ethoxy-2H,2'H-3,4'-bichromene-2,2'-dione (CAS No. 869079-34-5)

6-chloro-7'-ethoxy-2H,2'H-3,4'-bichromene-2,2'-dione is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. Its molecular framework, featuring a bichromene core with chloro and ethoxy substituents, positions it as a versatile scaffold for developing novel bioactive molecules. The compound’s unique chromene-dione structure not only imparts distinct electronic and steric properties but also opens up possibilities for exploring its pharmacological potential.

The bichromene moiety in this molecule is particularly noteworthy due to its potential to interact with biological targets in multiple ways. Chromenes are well-known for their role in various pharmacological applications, including antiviral, anti-inflammatory, and anticancer agents. The presence of two chromene units linked by a dione bridge in 6-chloro-7'-ethoxy-2H,2'H-3,4'-bichromene-2,2'-dione enhances its structural complexity and may contribute to the development of more potent and selective therapeutic agents.

The chloro substituent at the 6-position and the ethoxy group at the 7'-position are critical functional groups that influence the compound’s reactivity and biological activity. The chloro group can serve as a handle for further chemical modifications, enabling the synthesis of derivatives with tailored properties. Meanwhile, the ethoxy group may contribute to hydrophilicity and modulate binding interactions with biological targets. These substituents make 6-chloro-7'-ethoxy-2H,2'H-3,4'-bichromene-2,2'-dione an attractive candidate for medicinal chemistry campaigns aimed at discovering new drugs.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacophoric features of this compound. Studies have shown that the bichromene-dione scaffold can adopt multiple conformations depending on the environment, which may affect its binding affinity to proteins and other biomolecules. This flexibility makes it a promising candidate for designing molecules that can interact with diverse biological targets.

One of the most exciting areas of research involving 6-chloro-7'-ethoxy-2H,2'H-3,4'-bichromene-2,2'-dione is its potential application in anticancer therapy. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory effects on kinases and other enzymes involved in tumor growth and progression. The dual chromene units provide multiple binding sites that could enhance interactions with cancer-related proteins. Additionally, the presence of electron-withdrawing groups like the dione moiety may enhance the compound’s ability to disrupt cancer cell signaling pathways.

In vitro experiments have demonstrated that certain analogs of 6-chloro-7'-ethoxy-2H,2'H-3,4'-bichromene-2,2'-dione can induce apoptosis in cancer cell lines while showing minimal toxicity toward normal cells. This selectivity is crucial for developing effective anticancer drugs that minimize side effects. Further research is needed to optimize these derivatives and evaluate their efficacy in preclinical models.

The synthesis of 6-chloro-7'-ethoxy-2H,2'H-3,4'-bichromene-2,2'-dione presents both challenges and opportunities for synthetic chemists. The bichromene-dione core requires multi-step synthetic strategies to construct accurately. However, recent developments in transition metal-catalyzed reactions have made it possible to achieve these syntheses more efficiently than ever before. These advances have enabled researchers to explore a wider range of derivatives more rapidly.

Green chemistry principles have also been applied to improve the sustainability of synthesizing 6-chloro-7'-ethoxy-2H,2'H-3,4 '-bichromene - 22 '-dione . By employing catalytic methods and reducing waste generation , researchers are working toward making the production process more environmentally friendly . This aligns with broader efforts in pharmaceutical chemistry to develop sustainable practices that minimize ecological impact while maintaining high yields and purity standards . p > < p > The future prospects for research on 6 - chloro - 7 ' - ethoxy - 22 H , 22 ' H - 33 , 44 ' - bichromen - 22 ,22 ' - dione ( CAS No . 869079 - 34 - 5) are promising . As computational methods improve , so too will our ability to predict how these compounds will behave biologically . This will accelerate drug discovery efforts by allowing researchers to focus on the most promising candidates early on . Additionally , advances in high-throughput screening technologies will enable faster testing of large libraries of derivatives , further expediting the development process . p > < p > In conclusion , 6-chloro - 7 '- ethoxy - 22 H ,22 ' H - 33 ,44 '- bichromen - 22 ,22 '- dione represents a fascinating molecule with significant potential in pharmaceutical applications . Its unique structural features make it an excellent scaffold for developing novel bioactive compounds . With continued research into its synthesis , pharmacology , and potential therapeutic uses , this compound is poised to make meaningful contributions to medicine . p >

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